2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]imidazo[2,1-b]thiazole . These types of compounds are important in the search for new anti-mycobacterial agents . They are designed, predicted in silico ADMET, and synthesized as novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues .
Synthesis Analysis
The synthesis of these compounds involves the combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Imidazole Derivatives in Scientific Research
Imidazole derivatives, such as pramipexole, a dopamine D3 receptor-preferring agonist, have been extensively studied for their pharmacological properties and potential therapeutic applications. Pramipexole, an amino-benzathiazole, exhibits high affinity for dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors. It has been effective in treating Parkinson's disease due to its selectivity for dopamine receptors and its ability to stimulate dopamine receptors, indicating its greater efficacy for such stimulation compared to other dopamine receptor agonists like bromocriptine, lisuride, and pergolide (Piercey et al., 1996).
Benzothiazole Carboxamides and Related Compounds
Benzothiazole carboxamides and related compounds have been explored for various scientific and therapeutic applications, including their role as fungicides and their metabolic pathways in humans. For example, captan fungicide metabolism in humans rapidly yields metabolites such as tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA), which could serve as biomarkers for occupational exposure. This highlights the importance of understanding the metabolic pathways of such compounds to assess exposure risks and develop safety guidelines (Krieger & Thongsinthusak, 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-6-4-14(5-7-15)19(27)26-21-25-18-16(2-1-3-17(18)29-21)20(28)24-12-13-8-10-23-11-9-13/h4-11,16H,1-3,12H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMCIIGADOMWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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